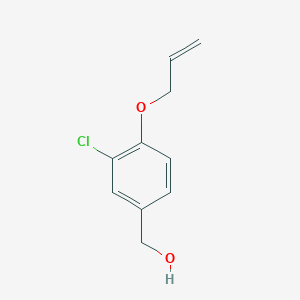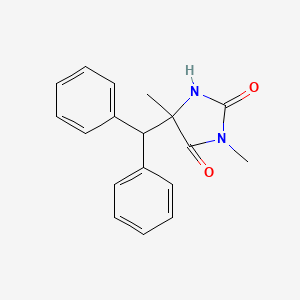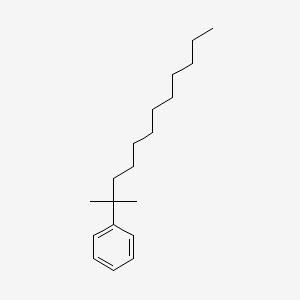
Benzenemethanol, 3-chloro-4-(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 3-chloro-4-(2-propenyloxy)- is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzenemethanol, where the benzene ring is substituted with a chlorine atom at the 3-position and a propenyloxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-chloro-4-(2-propenyloxy)- typically involves the reaction of 3-chloro-4-hydroxybenzyl alcohol with an appropriate allylating agent under basic conditions. The reaction can be carried out using sodium hydroxide or potassium carbonate as the base, and allyl bromide or allyl chloride as the allylating agent. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of Benzenemethanol, 3-chloro-4-(2-propenyloxy)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 3-chloro-4-(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the propenyloxy group to a different functional group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-chloro-4-(2-propenyloxy)benzaldehyde or 3-chloro-4-(2-propenyloxy)benzoic acid.
Reduction: Formation of 3-chloro-4-(2-propenyloxy)benzene or 3-chloro-4-(2-propenyloxy)cyclohexanol.
Substitution: Formation of 3-azido-4-(2-propenyloxy)benzenemethanol or 3-thio-4-(2-propenyloxy)benzenemethanol.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 3-chloro-4-(2-propenyloxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 3-chloro-4-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes or receptors. The propenyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can enhance the compound’s binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol, 2-chloro-: Similar structure but with the chlorine atom at the 2-position.
Benzenemethanol, 4-chloro-: Chlorine atom at the 4-position.
Benzenemethanol, 3-bromo-4-(2-propenyloxy)-: Bromine atom instead of chlorine at the 3-position.
Uniqueness
Benzenemethanol, 3-chloro-4-(2-propenyloxy)- is unique due to the specific positioning of the chlorine and propenyloxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
144478-99-9 |
|---|---|
Molekularformel |
C10H11ClO2 |
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
(3-chloro-4-prop-2-enoxyphenyl)methanol |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6,12H,1,5,7H2 |
InChI-Schlüssel |
QLVXJLYWIRZNDL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C=C(C=C1)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)
![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)


![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)



![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
